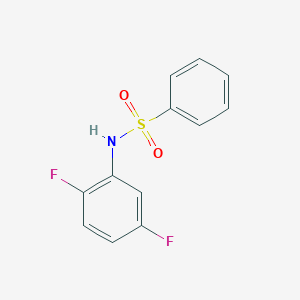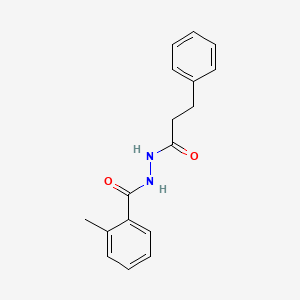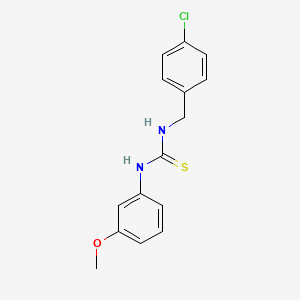
3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone, also known as aurone, is a naturally occurring organic compound that belongs to the flavonoid family. Aurone has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. Due to its diverse range of potential applications, aurone has become an important area of research in the field of medicinal chemistry.
作用機序
The mechanism of action of 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone is not fully understood, but studies have shown that it may work by inhibiting the activity of enzymes involved in the inflammatory and tumor-promoting pathways. Aurone has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone can modulate the activity of a number of biochemical pathways involved in inflammation and cancer. Aurone has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. In addition, 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone has been found to inhibit the activity of tyrosine kinases, which are involved in the growth and proliferation of cancer cells.
実験室実験の利点と制限
One of the main advantages of using 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone in lab experiments is its wide range of potential applications. Aurone has been found to exhibit a range of biological activities, making it useful in the study of various diseases and conditions. However, one limitation of using 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone in lab experiments is its relative complexity, which can make it difficult to synthesize and study.
将来の方向性
There are a number of potential future directions for research on 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone. One area of research could be the development of new synthesis methods for 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone that are more efficient and cost-effective. Another area of research could be the identification of new therapeutic applications for 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, research could be focused on the development of new derivatives of 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone that exhibit improved bioactivity and pharmacokinetic properties.
合成法
Aurone can be synthesized through a variety of methods, including the condensation of aromatic aldehydes with phenols in the presence of a base. The most commonly used method for the synthesis of 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone is the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with a ketone in the presence of a base. The resulting product is then subjected to further reactions to produce 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone.
科学的研究の応用
Aurone has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone exhibits anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone has been found to exhibit anti-tumor properties, making it a potential treatment for various types of cancer. Aurone has also been found to exhibit anti-oxidant properties, which may make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(3E)-3-[(4-methyl-3-nitrophenyl)methylidene]-5-phenylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-12-7-8-13(10-16(12)19(21)22)9-15-11-17(23-18(15)20)14-5-3-2-4-6-14/h2-11H,1H3/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRSRPPCUUNNJR-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C2C=C(OC2=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[(4-methyl-3-nitrophenyl)methylidene]-5-phenylfuran-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5692864.png)


![4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine](/img/structure/B5692879.png)





![{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5692909.png)

